molecular formula C7H8ClNO3 B6191823 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride CAS No. 2648946-16-9

2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride

Cat. No.: B6191823
CAS No.: 2648946-16-9
M. Wt: 189.6
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Description

2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-chloropyridine with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the glycine moiety. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .

Properties

CAS No.

2648946-16-9

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

0

Origin of Product

United States

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